5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one
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Overview
Description
5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[33113,7]decane-2,4’-piperidine]-6-one is a complex organic compound with the molecular formula C20H35N3O It is characterized by its unique spiro structure, which involves a bicyclic system fused with a piperidine ring
Preparation Methods
The synthesis of 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bicyclic core, followed by the introduction of the piperidine ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding to active sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Compared to other similar compounds, 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:
- 5,7-Diethyl-2-(4-isopropylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
- 2,2,6,6-Tetramethyl-3,5-heptanedione These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each unique in its applications and properties .
Properties
Molecular Formula |
C20H35N3O |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
5,7-diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one |
InChI |
InChI=1S/C20H35N3O/c1-7-18-11-22-13-19(8-2,15(18)24)14-23(12-18)20(22)9-16(3,4)21-17(5,6)10-20/h21H,7-14H2,1-6H3 |
InChI Key |
KCQSVJBXWQAGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C34CC(NC(C4)(C)C)(C)C)CC |
Origin of Product |
United States |
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